

# Spectroscopic Analysis of N-Succinimidyl 3-maleimidopropionate: A Technical Guide

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## Compound of Interest

Compound Name: 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

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## Introduction

This technical guide provides a summary of available spectroscopic data for N-Succinimidyl 3-maleimidopropionate (BMPS), a closely related and structurally similar compound to 3-Succinimidopropionic acid. Due to a lack of publicly available spectroscopic data for 3-Succinimidopropionic acid, this guide focuses on BMPS, which contains both the succinimide and a propionate-like structure, making it a relevant analogue for researchers, scientists, and drug development professionals. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these techniques.

## Data Presentation

The following tables summarize the available and expected spectroscopic data for N-Succinimidyl 3-maleimidopropionate.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for N-Succinimidyl 3-maleimidopropionate[1][2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.05	s	2H	-	Maleimide vinyl protons (- CH=CH-)
3.75	t	2H	~7	Methylene protons adjacent to maleimide nitrogen (-N- CH <sub>2</sub> -)
3.05	t	2H	~7	Methylene protons adjacent to carbonyl group (-CH <sub>2</sub> -C=O)
2.80	br s	4H	-	Succinimide methylene protons (-CH <sub>2</sub> - CH <sub>2</sub> -)

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 400 MHz

Table 2: Expected IR Absorption Bands for N-Succinimidyl 3-maleimidopropionate

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3100-3000	Medium	C-H stretch (alkene)
~2900-2800	Medium	C-H stretch (alkane)
~1815 & ~1785	Strong	C=O stretch (imide, symmetric and asymmetric)
~1740	Strong	C=O stretch (ester)
~1640	Medium	C=C stretch (alkene)
~1370	Medium	C-N stretch

Note: Specific peak values from experimental data were not available in the search results. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry Data for N-Succinimidyl 3-maleimidopropionate

Parameter	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>6</sub>	[3]
Molecular Weight	266.21 g/mol	[3]
Expected [M+H] <sup>+</sup>	~267.06	Calculated
Expected [M+Na] <sup>+</sup>	~289.04	Calculated

Note: Detailed experimental mass spectra with fragment ions (m/z) were not available in the search results.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the chemical structure of the analyte.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ). Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
  - Tune and shim the spectrometer to the sample.
  - Acquire a  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
  - Acquire a  $^{13}\text{C}$  NMR spectrum, potentially using techniques like DEPT to aid in peak assignment.
- Data Processing:
  - Apply Fourier transformation to the raw data.
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  spectrum and identify multiplicities and coupling constants.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:

- Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Solid Sample (Mull): Grind a small amount of the sample with an agent like Nujol to create a mull, then place a thin film between two salt plates (e.g., KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or with the mulling agent).
  - Record the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify the major absorption bands and correlate them to specific functional group vibrations using standard correlation tables.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

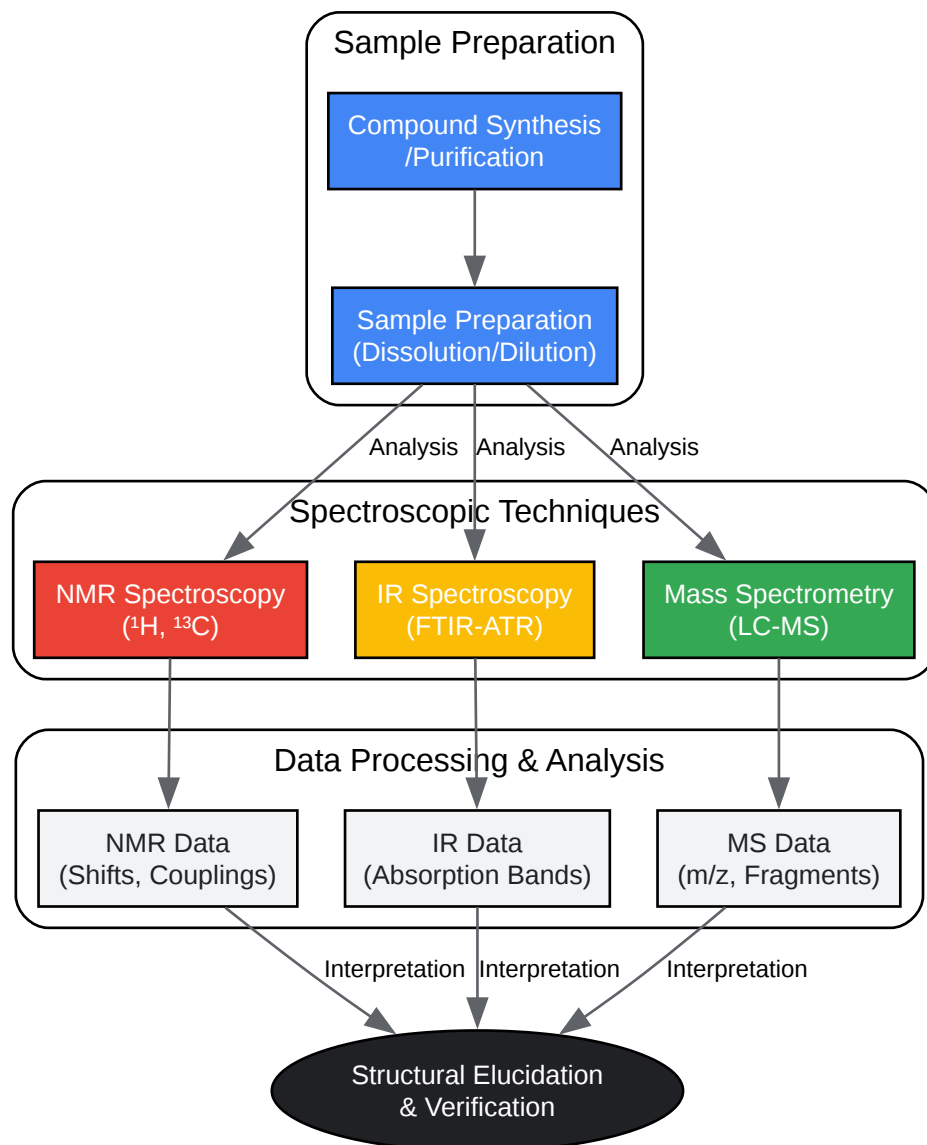
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol) at a concentration of approximately 10  $\mu\text{g/mL}$ .
- Instrumentation: Utilize a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Data Acquisition:
  - Introduce the sample into the ion source.

- Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.
- If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions.
- Data Processing:
  - Analyze the resulting mass spectra to identify the molecular ion peak and any adducts (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ).
  - In MS/MS mode, analyze the fragmentation pattern to deduce structural information.

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule.

## General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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## References

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